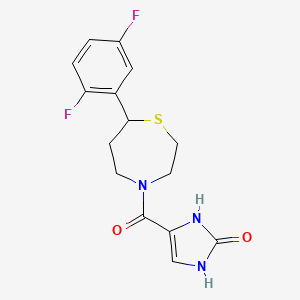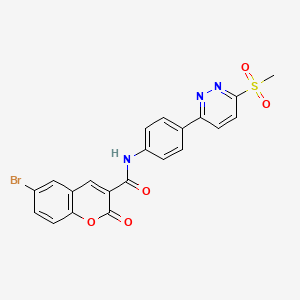![molecular formula C17H11ClN4O6 B2892507 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 887874-42-2](/img/structure/B2892507.png)
2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H11ClN4O6 and its molecular weight is 402.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoxia-Selective Antitumor Agents
A study on the synthesis and hypoxic cell cytotoxicity of regioisomers of a novel hypoxia-selective cytotoxin, including derivatives related to the structural components of the compound , showed that these compounds exhibit selective cytotoxicity under hypoxic conditions, which could make them potential candidates for targeted cancer therapy (Palmer et al., 1996).
Anticancer Activity of Nitro-Benzimidazole Derivatives
Another research evaluated the synthesis and preliminary evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. It was found that certain derivatives exhibited significant cytotoxicity against human neoplastic cell lines, suggesting that structural modifications on benzimidazole cores can lead to potent anticancer activities (Romero-Castro et al., 2011).
Building Blocks for Heterocyclic Scaffolds
Research on "4-Chloro-2-fluoro-5-nitrobenzoic acid" as a building block for solid-phase synthesis of various heterocyclic scaffolds indicates the versatility of nitro-substituted chloro-benzamide derivatives in generating diverse heterocyclic compounds that are pivotal in drug discovery and development (Křupková et al., 2013).
Versatility in Solid-State Chemistry
The study on the solid-state versatility of molecular salts/cocrystals of "2-Chloro-4-nitrobenzoic Acid" demonstrates the role of halogen bonds alongside hydrogen bonds in stabilizing crystal structures, which is essential for the development of pharmaceuticals and materials science (Oruganti et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of hydrogen bonds, electrostatic interactions, and π-interactions . These interactions can lead to changes in the conformation or activity of the target, which in turn can affect various biological processes.
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
These could include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibition of cholinesterase activity, and more .
Análisis Bioquímico
Biochemical Properties
The compound 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide has shown significant antibacterial activity against Escherichia coli and Bacillus subtilis . It interacts with these bacterial strains, inhibiting their biofilm growth .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. It inhibits the growth of bacterial biofilms, which are communities of bacteria that adhere to each other and to surfaces .
Molecular Mechanism
It is known that it inhibits the growth of bacterial biofilms, suggesting that it may interact with bacterial enzymes or proteins involved in biofilm formation .
Propiedades
IUPAC Name |
2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O6/c18-12-3-2-10(22(24)25)8-11(12)15(23)19-17-21-20-16(28-17)9-1-4-13-14(7-9)27-6-5-26-13/h1-4,7-8H,5-6H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUDUVUHWGLAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-acetyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)
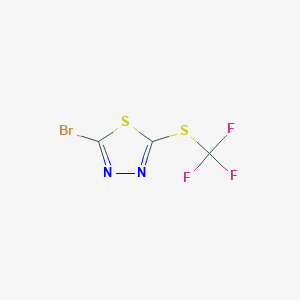
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)
![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)
![3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2892430.png)
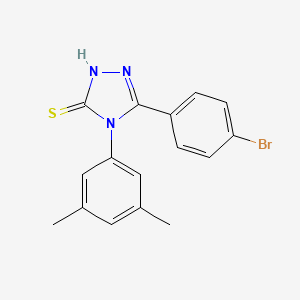
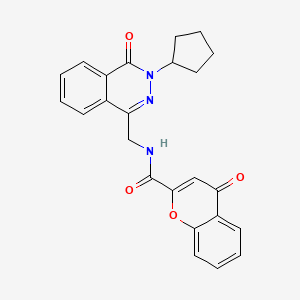
![3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2892436.png)
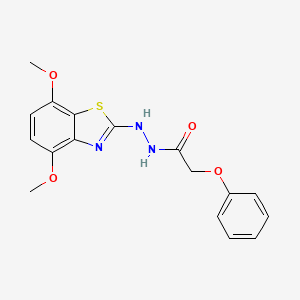
![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)
![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)
